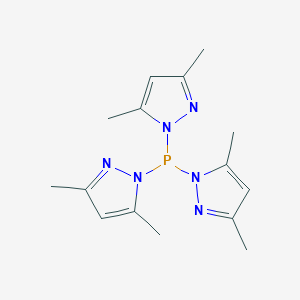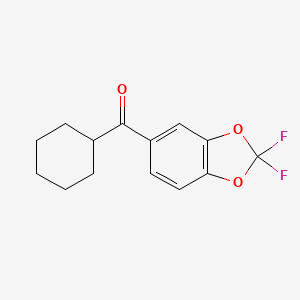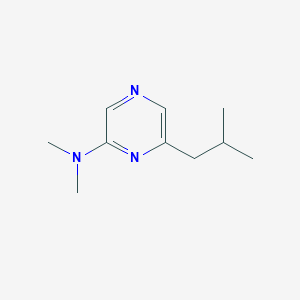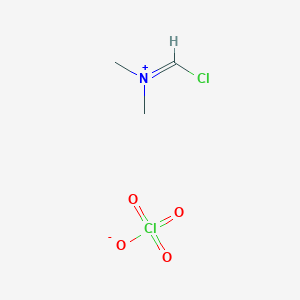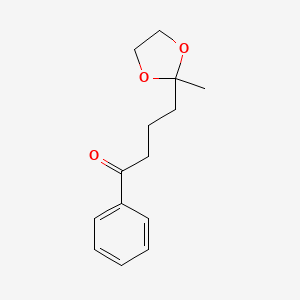
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The phenylbutanone moiety can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the butanone backbone using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that utilize inexpensive starting materials and readily attainable reaction conditions . The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can act as a reactive intermediate, participating in various chemical transformations. The phenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: A related compound with a methyl group at the 2-position.
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol: A structurally similar compound with a butanol moiety instead of butanone.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a butanone moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
53857-10-6 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-(2-methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H18O3/c1-14(16-10-11-17-14)9-5-8-13(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI-Schlüssel |
QUBWUXQJYVQCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


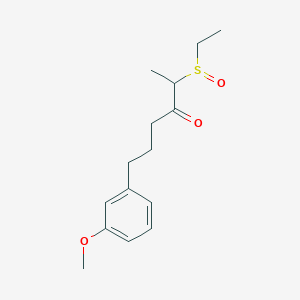
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
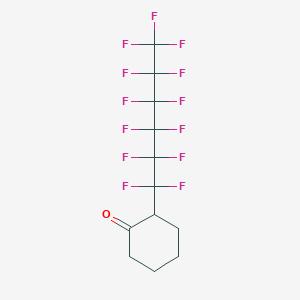
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
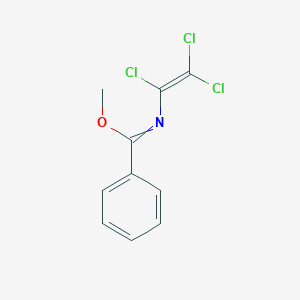
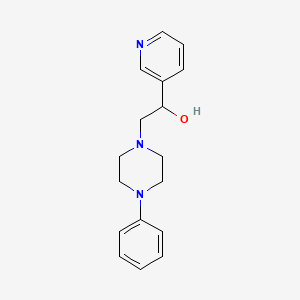
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)
